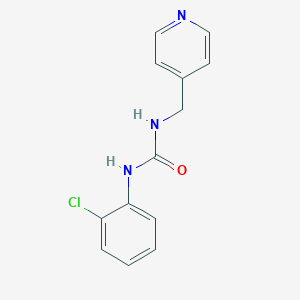
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, also known as CPYMU, is a chemical compound that has attracted significant interest in scientific research due to its potential therapeutic applications. CPYMU belongs to the class of urea derivatives and has shown promising results in the treatment of various diseases, including cancer and inflammation.
Mechanism Of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer and inflammation. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical And Physiological Effects
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for the growth and spread of tumors. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages And Limitations For Lab Experiments
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to be effective in various animal models of cancer and inflammation, making it a promising candidate for further research. However, there are also some limitations to using 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea in lab experiments. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics need to be further investigated.
Future Directions
There are several future directions for research on 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to enhance the efficacy of other anticancer drugs, making it a potential adjuvant therapy. Finally, further research is needed to investigate the toxicity and pharmacokinetics of 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, which are essential for its clinical development.
Conclusion:
In conclusion, 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea is a promising compound that has shown potential therapeutic applications in various diseases, including cancer and inflammation. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer and inflammation. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has several advantages for lab experiments, but its toxicity and pharmacokinetics need to be further investigated. There are several future directions for research on 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, including investigating its potential as a therapeutic agent for other diseases and as a combination therapy with other anticancer drugs.
Synthesis Methods
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea can be synthesized by reacting 2-chlorobenzylamine with 4-pyridinecarboxaldehyde and urea under appropriate conditions. The reaction proceeds through a condensation reaction, followed by cyclization to yield 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea. The purity of the synthesized compound can be confirmed by various analytical techniques, such as NMR, IR, and mass spectroscopy.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been investigated extensively for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer. It acts by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis.
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been tested in various animal models of inflammation, including arthritis and colitis, and has shown promising results.
properties
CAS RN |
66448-42-8 |
|---|---|
Product Name |
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea |
Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C13H12ClN3O/c14-11-3-1-2-4-12(11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
InChI Key |
LBGMHAZENHVMDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)Cl |
Other CAS RN |
66448-42-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



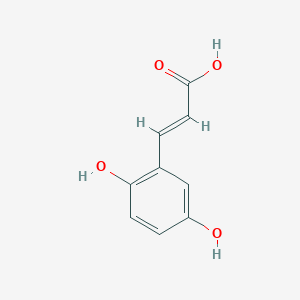
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
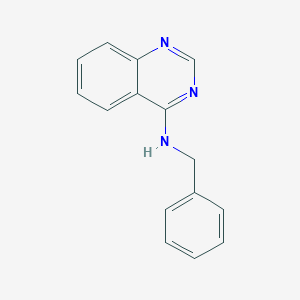
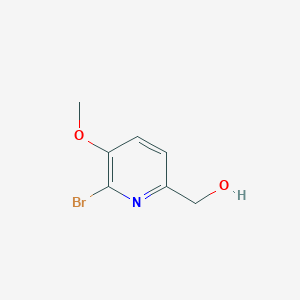
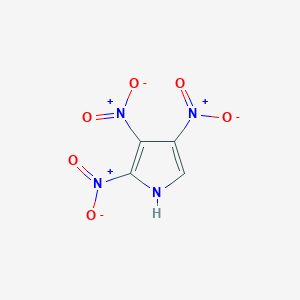
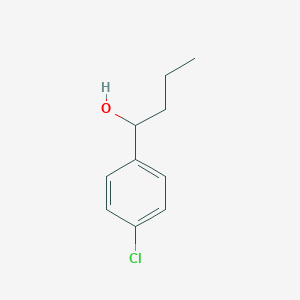
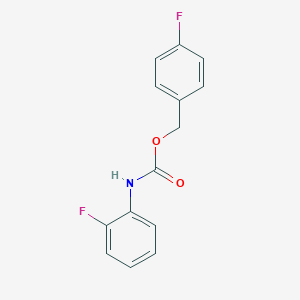
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
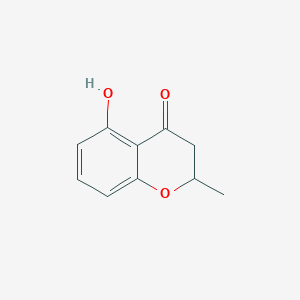

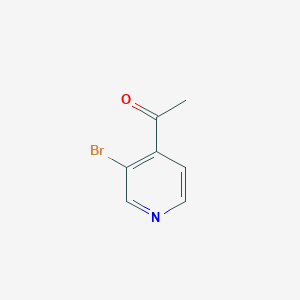
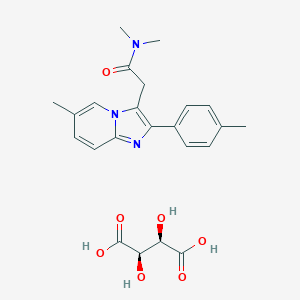
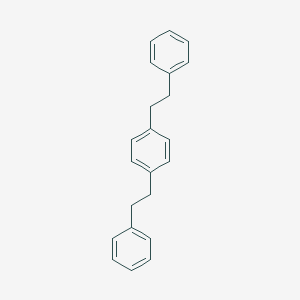
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)